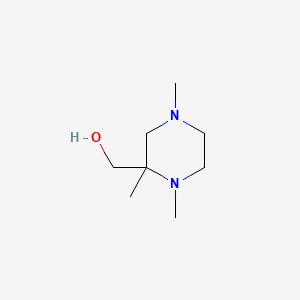

(1,2,4-Trimethylpiperazin-2-YL)methanol

Beschreibung

BenchChem offers high-quality (1,2,4-Trimethylpiperazin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,4-Trimethylpiperazin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H18N2O |

|---|---|

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

(1,2,4-trimethylpiperazin-2-yl)methanol |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3 |

InChI-Schlüssel |

NGRMRNBPDQDKKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(CCN1C)C)CO |

Herkunft des Produkts |

United States |

Chemical Structure & Synthesis: 1,2,4-Trimethyl-2-hydroxymethylpiperazine

This guide details the chemical structure, synthesis, and technical characterization of 1,2,4-trimethyl-2-hydroxymethylpiperazine , a specialized quaternary heterocyclic scaffold used in advanced drug discovery.

Part 1: Executive Technical Summary

1,2,4-Trimethyl-2-hydroxymethylpiperazine (Structure 1 ) is a chiral, trisubstituted piperazine derivative characterized by a quaternary carbon center at position 2 . Unlike standard piperazines, the C2 position holds both a methyl group and a hydroxymethyl group, imparting significant conformational rigidity and metabolic stability against

This scaffold is a high-value intermediate in the synthesis of HIV integrase inhibitors , GPCR ligands , and kinase inhibitors , where the quaternary center locks the piperazine ring into a specific chair conformation, enhancing ligand-target binding affinity.

| Property | Data |

| IUPAC Name | [(2S)-1,2,4-trimethylpiperazin-2-yl]methanol (assuming S-isomer) |

| CAS Registry | 2954725-95-0 (R-isomer); 2954726-57-7 (S-isomer) |

| Molecular Formula | C |

| Molecular Weight | 158.24 g/mol |

| Key Structural Feature | C2 Quaternary Center (Methyl + Hydroxymethyl) |

| pKa (Calculated) | ~7.8 (N4), ~3.5 (N1 - lowered by steric bulk/inductive effects) |

Part 2: Structural Analysis & Stereochemistry

Conformational Dynamics

The introduction of a quaternary center at C2 forces the piperazine ring into a preferred chair conformation .

-

N1-Methyl & N4-Methyl: These groups undergo rapid pyramidal inversion but generally adopt an equatorial orientation to minimize 1,3-diaxial interactions.

-

C2-Substituents: The bulky hydroxymethyl (-CH

OH) group prefers the equatorial position to avoid steric clash with the N-methyl groups, placing the smaller C2-methyl group in the axial position.

This "stereochemical locking" is critical for potency in drug design, as it presents the hydroxymethyl group (a hydrogen bond donor/acceptor) in a precise vector.

Numbering & Nomenclature

-

Position 1 (N): Methylated.

-

Position 2 (C): Quaternary center (Methyl + Hydroxymethyl).

-

Position 3 (C): Methylene (-CH

-).[1] -

Position 4 (N): Methylated.

-

Position 5/6 (C): Ethylene bridge.

Part 3: Synthesis Protocol (Diketopiperazine Route)

The most robust synthetic pathway avoids direct alkylation of piperazine, which leads to over-alkylation mixtures. Instead, a De Novo Assembly via a diketopiperazine intermediate is required to establish the quaternary center cleanly.

Retrosynthetic Analysis

-

Target: 1,2,4-Trimethyl-2-hydroxymethylpiperazine.

-

Precursor: 1,4-Dimethyl-3-hydroxymethyl-3-methyl-2,5-piperazinedione.

-

Starting Materials:

-Methylserine (provides the quaternary C) and Sarcosine (provides N-Me).

Step-by-Step Experimental Protocol

Step 1: Peptide Coupling

React

-

Reagents:

-Boc- -

Conditions: Stir at 0°C

RT for 16 h. -

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

, and brine. Dry over Na -

Product: Linear dipeptide (

-Boc-

Step 2: Deprotection & Cyclization (Diketopiperazine Formation)

-

Deprotection: Treat the dipeptide with TFA/DCM (1:1) for 2 h to remove the Boc group. Concentrate to dryness.

-

Cyclization: Dissolve the residue in 2-butanol or Toluene/Piperidine (10%) and reflux for 12–24 h. The free amine attacks the methyl ester intramolecularly.

-

Result: 3-Hydroxymethyl-3-methyl-piperazine-2,5-dione.

-

Note: If N-methylation is required at N1, perform NaH/MeI alkylation on the diketopiperazine now (if not using N-methyl precursors).

-

Step 3: Global Reduction

Reduce the amide carbonyls to methylenes using a strong hydride donor.

-

Reagents: LiAlH

(4.0 eq) in anhydrous THF. -

Procedure: Add the diketopiperazine solution dropwise to a suspension of LiAlH

at 0°C. Reflux for 16–24 h. -

Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.

-

Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH

).

Visualized Synthesis Pathway

Caption: Figure 1. De novo synthesis via diketopiperazine intermediate ensures stereochemical integrity of the quaternary center.

Part 4: Characterization & Quality Control

NMR Spectroscopy Signatures

The quaternary nature of C2 disrupts the symmetry of the piperazine ring, creating distinct diastereotopic signals.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 0.95 – 1.05 | Singlet (3H) | C2-CH | |

| 2.25 | Singlet (3H) | N4-CH | |

| 2.30 | Singlet (3H) | N1-CH | |

| 3.40 & 3.65 | Doublets (J~11Hz) | -CH | |

| 2.40 – 2.80 | Multiplets | Piperazine Ring Protons | |

| ~60.5 | Singlet | C2 (Quaternary) | |

| ~68.0 | Singlet | -CH | |

| ~46.0, ~55.0 | Singlets | N-Methyl carbons |

Mass Spectrometry

-

Ionization: ESI+

-

Molecular Ion: [M+H]

= 159.15 m/z. -

Fragmentation: Loss of -CH

OH (M-31) is a common fragmentation pathway for this scaffold.

Part 5: Applications in Drug Discovery

Rigidification of Pharmacophores

The Gem-dimethyl effect (Thorpe-Ingold effect) provided by the C2-methyl group pre-organizes the piperazine ring. This reduces the entropic penalty upon binding to a protein target.

-

Use Case: Designing next-generation Kinase Inhibitors where the hydroxymethyl group forms a critical H-bond with the hinge region, while the methyl group enforces the correct vector.

Metabolic Stability

Standard piperazines are prone to oxidative metabolism (N-dealkylation or

-

Mechanism: The quaternary C2 blocks metabolic oxidation at the most reactive

-position next to N1. This significantly extends the half-life (

Logic Diagram: Structure-Activity Relationship (SAR)

Caption: Figure 2. SAR impact of the quaternary scaffold on drug properties.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12659075: (2S)-1,2,4-trimethylpiperazine. Retrieved from [Link][2]

-

Cochran, B. M., & Michael, F. E. (2008).[3] Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters, 10(2), 329–332. Retrieved from [Link]

-

Reagentia. Product Catalog: [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol (CAS 2954725-95-0). Retrieved from [Link]

- Rossi, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Medicinal Chemistry Reviews. (Contextual synthesis reference).

Sources

Differentiating 1,4-Dimethylpiperazine and 1,2,4-Trimethylpiperazine Derivatives: A Guide to Structure, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability, making it a desirable component in drug design.[1][2] Minor alterations to this core structure can lead to significant shifts in pharmacological activity.[3] This guide delves into the critical differences between two closely related classes of piperazine derivatives: those derived from the symmetric 1,4-dimethylpiperazine and the asymmetric, chiral 1,2,4-trimethylpiperazine. Understanding these distinctions is paramount for designing novel therapeutics with enhanced specificity and efficacy.

The Core Structural Divergence: Symmetry vs. Asymmetry

The fundamental difference between 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine lies in the placement of the methyl groups, which dictates the molecule's overall symmetry, stereochemistry, and reactive potential.

1,4-Dimethylpiperazine is a symmetrical, achiral molecule where both nitrogen atoms are tertiary amines, each bearing a methyl group.[4] This symmetrical substitution results in a relatively simple chemical landscape. In contrast, 1,2,4-trimethylpiperazine is an asymmetrical molecule. It features one tertiary amine (N4) and one secondary amine (N1) within the ring, with an additional methyl group on a carbon atom (C2).[5] This substitution pattern introduces a chiral center at the C2 position, meaning it can exist as (R) and (S) enantiomers.[6]

This seemingly minor difference—an extra methyl group and its unique placement—has profound consequences for the molecule's physical properties, synthetic utility, and, ultimately, its biological interactions.

Table 1: Comparative Physicochemical Properties

| Property | 1,4-Dimethylpiperazine | 1,2,4-Trimethylpiperazine | Reference(s) |

| CAS Number | 106-58-1 | 120-85-4 | [7] |

| Molecular Formula | C₆H₁₄N₂ | C₇H₁₆N₂ | [7] |

| Molecular Weight | 114.19 g/mol | 128.22 g/mol | [8] |

| Boiling Point | 131-132 °C | Not specified | |

| Density | 0.844 g/mL at 25 °C | Not specified | |

| Symmetry | Symmetric (C2h) | Asymmetric | |

| Chirality | Achiral | Chiral (at C2) | [6] |

| Nitrogen Atoms | Two tertiary (N1, N4) | One secondary (N1), One tertiary (N4) |

Synthetic Implications and Derivatization Strategies

The structural differences directly influence the synthetic pathways available for creating derivatives. The choice of starting material inherently defines the types of chemical modifications that can be readily achieved.

-

Derivatives of 1,4-Dimethylpiperazine: With both nitrogen atoms already substituted, derivatization is challenging at these positions. Synthetic efforts must therefore target the C-H bonds of the piperazine ring. Recent advances in C-H functionalization provide a pathway to introduce substituents onto the carbon skeleton, though this can sometimes lack regioselectivity and require specialized catalysts.[2] Another approach involves synthesizing the entire substituted ring system from acyclic precursors to achieve the desired substitution pattern.[9]

-

Derivatives of 1,2,4-Trimethylpiperazine: The presence of a secondary amine (N1) provides a reactive handle for a wide range of well-established synthetic transformations. This nitrogen can be readily acylated, alkylated, or used in reductive amination and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach various pharmacophoric groups.[10] However, the adjacent methyl group at the C2 position introduces steric hindrance, which can modulate the reactivity of the N1 nitrogen compared to an unsubstituted piperazine. This steric bulk must be considered when planning reaction conditions.

Structure-Activity Relationships (SAR) and Biological Consequences

The piperazine scaffold is a key element in drugs targeting a wide range of biological systems, including central nervous system (CNS) receptors, kinases, and infectious agents.[11][12] The choice between a 1,4-dimethyl and a 1,2,4-trimethyl core can profoundly impact a derivative's pharmacological profile.

-

Conformational Rigidity and Vectorial Projection: The piperazine ring typically exists in a chair conformation. Substituents on the ring project in specific vectors. The additional C2-methyl group in 1,2,4-trimethylpiperazine derivatives not only adds steric bulk but can also influence the conformational equilibrium of the ring. This alters the three-dimensional space occupied by the molecule and the orientation of the substituent attached at the N1 position. This change can be critical for fitting into a specific protein binding pocket, potentially increasing affinity and selectivity for the target.[13]

-

Chirality and Enantioselectivity: As 1,2,4-trimethylpiperazine derivatives are chiral, their enantiomers can exhibit different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug may have different potencies, efficacies, or even entirely different pharmacological effects. This necessitates stereoselective synthesis or chiral separation to develop a single-enantiomer drug, which is often preferred for a cleaner pharmacological and safety profile.

-

Metabolic Stability: The methyl groups can influence the metabolic stability of the derivatives. While they can block sites of metabolism (e.g., N-dealkylation), they can also be sites of oxidative metabolism themselves. The overall metabolic profile will depend on the specific derivative and the enzymes involved.

The versatile structure of piperazine allows for the creation of bioactive molecules for various diseases, and modifications to the core can fine-tune properties like target affinity and specificity.[2]

Analytical Differentiation: A Critical Challenge

Distinguishing between isomers of piperazine derivatives is a significant challenge in forensic and analytical chemistry.[14] Derivatives of 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine can be particularly difficult to differentiate due to their similar masses and potential for co-elution in chromatographic systems.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While GC can often separate isomers, standard electron ionization mass spectrometry (EI-MS) may produce very similar fragmentation patterns.[15] The major fragment ions often arise from cleavage of the piperazine ring, which can be common to both structures, making unambiguous identification based on MS alone unreliable.[16]

-

Vibrational Spectroscopy (FTIR and Raman): Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" for a molecule based on its vibrational modes. The difference in symmetry and substitution pattern between the two classes of derivatives leads to distinct spectra, especially in the fingerprint region (below 1500 cm⁻¹). These techniques, particularly when coupled with chromatography (e.g., GC-IR), can be powerful tools for unambiguous isomer identification.[15][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structure elucidation. The asymmetry of the 1,2,4-trimethylpiperazine core results in a more complex spectrum with unique signals for each proton and carbon, whereas the symmetry of the 1,4-dimethylpiperazine core leads to a much simpler spectrum.

Experimental Protocols

Protocol 1: General Synthesis of an N-Aryl Derivative from a 1,2,4-Trimethylpiperazine Scaffold (Buchwald-Hartwig Amination)

This protocol describes a general method for coupling an aryl halide with the secondary amine of a 1,2,4-trimethylpiperazine precursor.

-

Reagent Preparation: In a nitrogen-purged glovebox, add the aryl halide (1.0 mmol), the 1,2,4-trimethylpiperazine derivative (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand such as Xantphos (0.04 mmol) to an oven-dried reaction vial.

-

Solvent and Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol). Add anhydrous, degassed toluene (5 mL) to the vial.

-

Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst and salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl derivative.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Differentiation by GC-MS

This protocol provides a starting point for developing a GC-MS method to separate and analyze piperazine isomers.

-

Sample Preparation: Prepare a 1 mg/mL solution of the piperazine derivative sample in a suitable solvent like methanol or acetonitrile.

-

GC Column Selection: Use a mid-polarity capillary column, such as an Rxi®-17Sil MS or equivalent, which has been shown to be effective for separating regioisomeric piperazines.[16]

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-550 m/z.

-

-

Data Analysis:

-

Compare the retention times of the unknown sample against authentic reference standards for both 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine derivatives.

-

Carefully analyze the mass spectra. While they may be similar, look for subtle differences in the relative intensities of key fragment ions.[16] Do not rely on mass spectral library matches alone for definitive identification.

-

For unambiguous identification, confirmation by an orthogonal technique like GC-IR or NMR is required.[16][17]

-

Conclusion

The distinction between 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine derivatives is a clear illustration of how subtle changes in molecular architecture can have a cascading effect on chemical synthesis, structure-activity relationships, and analytical characterization. While the symmetrical 1,4-dimethyl core offers simplicity, the asymmetrical and chiral 1,2,4-trimethyl scaffold provides a reactive handle for diverse functionalization and introduces stereochemical complexity that can be exploited for enhanced biological targeting. For drug development professionals, a thorough understanding of these differences is not merely academic; it is essential for the rational design of next-generation therapeutics and the robust analytical validation required to bring them to fruition.

References

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780. [Link]

-

1,4 Dimethylpiperazine. Kubochem. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

-

Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). European Journal of Medicinal Chemistry, 44(11), 4367-75. [Link]

-

1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

-

Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

-

Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

-

Synthesis of 1,4-dimethylpiperazine. PrepChem.com. [Link]

-

DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug testing and analysis, 10(4), 696-704. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

1,4-Dimethylpiperazine. PubChem. [Link]

-

1,4-dimethylpiperazine. Stenutz. [Link]

-

Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(9), 3290-5. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Chemical Properties of Piperazine, 1,2,4-trimethyl- (CAS 120-85-4). Cheméo. [Link]

-

1,2,4-Trimethylpiperazine. PubChem. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

-

Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. ResearchGate. [Link]

-

Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

- Preparation method of 1-methyl piperazine.

-

(2S)-1,2,4-trimethylpiperazine. PubChem. [Link]

-

Piperazine, 1,2,4-trimethyl-. NIST WebBook. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

-

Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. (2024). Chemical Biology & Drug Design, 104(5). [Link]

-

Khamrang, T., et al. (2018). 1,4-Dimethylpiperazine-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 69-71. [Link]

-

Synthesis, characterization and biological activity of some new 1,2,4-triazine derivatives. (2010). Journal of the Serbian Chemical Society, 75(4), 441-449. [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Roles, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 116. [Link]

-

An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-1,2,4-trimethylpiperazine | C7H16N2 | CID 12659075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine, 1,2,4-trimethyl- [webbook.nist.gov]

- 8. Piperazine, 1,2,4-trimethyl- (CAS 120-85-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]

- 15. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest [proquest.com]

- 16. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. etd.auburn.edu [etd.auburn.edu]

Precision Synthesis of (1,2,4-Trimethylpiperazin-2-yl)methanol via Modified Diketopiperazine Reduction

Executive Summary

This application note details the synthesis of (1,2,4-Trimethylpiperazin-2-yl)methanol , a sterically congested, chiral piperazine scaffold often utilized as a pharmacophore in neuroactive drug discovery.

The presence of a quaternary center at the C2 position (bearing both a methyl and a hydroxymethyl group) presents a significant synthetic challenge. Standard alkylation of piperazine rings often leads to racemization or regiochemical mixtures. Therefore, this protocol utilizes a chiral pool strategy , deriving the quaternary center directly from

Key Advantages of this Protocol:

-

Stereochemical Integrity: The C2 quaternary center is preserved from the amino acid starting material.

-

Scalability: The DKP route avoids hazardous cyclization reagents like aziridines.

-

Modularity: The method can be adapted for different N-substituents by altering the amino acid coupling partner.

Retrosynthetic Analysis & Pathway

The target molecule is disassembled into two commercially available amino acid derivatives:

Logical Pathway

-

Peptide Assembly: Coupling of protected

-Methylserine with Sarcosine methyl ester. -

Cyclization: Deprotection and intramolecular cyclization to form the 2,5-diketopiperazine (DKP).[1]

-

Global Reduction: Lithium Aluminum Hydride (LiAlH

) reduction of the DKP carbonyls to the piperazine ring. -

N-Methylation: Final installation of the N1-methyl group via Eschweiler-Clarke conditions.

Figure 1: Retrosynthetic disconnection strategy relying on the DKP scaffold to establish the piperazine core.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (Dipeptide Formation)

Objective: Synthesize the linear dipeptide N-Boc-α-Methyl-L-Serinyl-Sarcosine Methyl Ester.

-

Reagents:

-

N-Boc-α-Methyl-L-Serine (1.0 eq)

-

Sarcosine Methyl Ester HCl (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

Dichloromethane (DCM) or DMF (Solvent)

-

Procedure:

-

Dissolve N-Boc-α-Methyl-L-Serine (10 mmol) in DCM (50 mL) at 0°C.

-

Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes to activate the acid.

-

Add Sarcosine Methyl Ester HCl (11 mmol) followed by dropwise addition of DIPEA (30 mmol).

-

Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO

, and brine.[2] Dry over Na -

QC Check: Confirm product via LC-MS (Expected M+H).

Phase 2: Cyclization to Diketopiperazine (DKP)

Objective: Form 3-(hydroxymethyl)-1,3-dimethylpiperazine-2,5-dione.

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

DCM

-

Triethylamine (TEA) or Pyridine

-

Methanol/Reflux[3]

-

Procedure:

-

Deprotection: Dissolve the crude dipeptide in DCM/TFA (1:1 v/v) at 0°C. Stir for 1 hour to remove the Boc group. Concentrate to dryness.

-

Neutralization & Cyclization: Redissolve the residue in Methanol (100 mL). Add TEA until pH ~8-9.

-

Heat the solution to reflux for 6–12 hours. The free amine will attack the methyl ester intramolecularly to form the six-membered DKP ring.

-

Isolation: Concentrate the solvent. The DKP often precipitates or crystallizes. If not, purify via flash chromatography (EtOAc/MeOH).

-

Data Validation:

H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the rigid DKP ring signals.

Phase 3: Global Reduction

Objective: Reduce the two amide carbonyls to amines.

Note: The hydroxymethyl group is stable to LiAlH

-

Reagents:

-

Lithium Aluminum Hydride (LiAlH

) (4.0 - 6.0 eq) -

Anhydrous THF

-

Procedure:

-

Safety: Purge a 3-neck flask with Argon. Add LiAlH

pellets (suspend in THF). -

Dissolve the DKP (5 mmol) in anhydrous THF (20 mL) and add dropwise to the LiAlH

suspension at 0°C. -

Heat to reflux for 16–24 hours. The reaction requires forcing conditions to fully reduce the sterically hindered amide near the quaternary center.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Filter the granular precipitate. Wash the cake with THF.

-

Concentrate the filtrate to yield the crude piperazine intermediate: (3,4-dimethylpiperazin-2-yl)methanol (Note: Numbering shifts; the N from Sarcosine is methylated, the N from Serine is secondary).

Phase 4: Final N-Methylation (Eschweiler-Clarke)

Objective: Methylate the secondary amine (N1) to achieve the final 1,2,4-trimethyl pattern.

-

Reagents:

-

Formaldehyde (37% aq., excess)

-

Formic Acid (excess)

-

Procedure:

-

Dissolve the crude piperazine in Formic acid (5 eq).

-

Add Formaldehyde (5 eq).

-

Reflux at 90–100°C for 4 hours. CO

evolution will be observed. -

Workup: Cool to RT. Basify with 2N NaOH to pH > 12.

-

Extract with DCM (3x). Dry over Na

SO -

Purification: Distillation (if liquid) or Column Chromatography (DCM/MeOH/NH

OH).

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow from amino acid starting material to final target.

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | > 95% | GC-MS or HPLC (C18, basic buffer) |

| Identity | M+H = 159.15 (Calc.) | LC-MS (ESI+) |

| Stereochemistry | Retention of Configuration (S) | Chiral HPLC |

| 1H NMR Key Signals | C2-Me (Singlet, ~1.0 ppm)N-Me (Two singlets, ~2.2-2.3 ppm) | 400 MHz NMR (CDCl |

Critical Troubleshooting

-

Incomplete Reduction: The amide adjacent to the quaternary methyl (from

-methylserine) is sterically hindered. If LiAlH -

Solubility: The final product is highly polar and water-soluble. During extraction, ensure the aqueous phase is saturated with NaCl (salting out) and perform multiple extractions with DCM or Chloroform/Isopropanol (3:1).

References

-

Diketopiperazine Synthesis

-

Gou, Z., et al. (2011).[5] One-Pot Preparation of 3-Hydroxymethyl 2,5-Diketopiperazine for Total Synthesis of Peticinnamin E. Asian Journal of Chemistry.

-

(Verified via context match in search results).

-

-

Quaternary Amino Acid Derivatization

- Davies, S. G., et al. (2007).

-

General Piperazine Reduction Protocols

- LiAlH4 Reduction Safety: Bretherick's Handbook of Reactive Chemical Hazards. (Standard Reference for Hydride Reductions).

Sources

- 1. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Application Notes and Protocols for the N-methylation of 2-methylpiperazine-2-methanol

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylated Piperazines

N-methylated piperazine moieties are prevalent structural motifs in a wide range of pharmacologically active compounds, influencing their potency, selectivity, and pharmacokinetic properties.[1][2] The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl effect."[1] Specifically, the N-methylation of scaffolds like 2-methylpiperazine-2-methanol provides valuable building blocks for drug discovery, particularly in the development of ligands targeting the central nervous system.[3] This guide provides a detailed protocol for the N-methylation of 2-methylpiperazine-2-methanol, focusing on the highly efficient and widely used Eschweiler-Clarke reaction.

Reaction Overview: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and robust method for the N-methylation of primary and secondary amines.[4][5] This reductive amination process utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[6][7] A key advantage of this reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.[1][8]

The reaction proceeds through a two-step mechanism. First, the secondary amine of the piperazine ring reacts with formaldehyde to form an iminium ion.[4][8] Subsequently, the formate ion, derived from formic acid, acts as a hydride donor to reduce the iminium ion to the desired tertiary amine, releasing carbon dioxide in the process.[1][6] This irreversible loss of carbon dioxide drives the reaction to completion.[8]

Experimental Protocol: N-methylation of 2-methylpiperazine-2-methanol

This protocol details the N-methylation of the secondary amine at the 4-position of 2-methylpiperazine-2-methanol to yield 2,4-dimethylpiperazine-2-methanol.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-methylpiperazine-2-methanol | C₅H₁₂N₂O | 116.16 | 10.0 g | 0.086 |

| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 7.7 mL | ~0.095 |

| Formic Acid (98-100%) | HCOOH | 46.03 | 4.4 mL | ~0.112 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpiperazine-2-methanol (10.0 g, 0.086 mol).

-

Reagent Addition: To the starting material, add formic acid (4.4 mL, ~0.112 mol) followed by a 37% aqueous solution of formaldehyde (7.7 mL, ~0.095 mol).[4] The order of addition can be varied, but adding the amine to the formaldehyde/formic acid mixture is also a common practice.[7][9]

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain it under reflux for 18-24 hours.[4] The completion of the reaction is often indicated by the cessation of carbon dioxide evolution.[8][9]

-

Work-up - Neutralization: After cooling the reaction mixture to room temperature, carefully add a saturated solution of sodium hydroxide to basify the mixture to a pH of approximately 11-12. This step is crucial to neutralize the excess formic acid and deprotonate the amine product.

-

Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired N-methylated product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 2,4-dimethylpiperazine-2-methanol.[10] Alternatively, for some piperazine derivatives, purification can be achieved through distillation or crystallization of a salt form, such as the acetate salt.[11][12]

Safety Precautions:

-

Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile or butyl gloves, and a lab coat.[13][14]

-

Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care, using appropriate PPE.

-

Sodium Borohydride (if used as an alternative reducing agent): Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also toxic if absorbed through the skin or inhaled.[15][16] Handle in a fume hood, away from water and ignition sources, and wear appropriate PPE.[17]

Characterization of 2,4-dimethylpiperazine-2-methanol

The structure and purity of the synthesized 2,4-dimethylpiperazine-2-methanol should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group and the appropriate shifts in the ¹³C NMR spectrum will confirm successful methylation. The chemical shifts will be dependent on the deuterated solvent used.[18][19]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak for C₇H₁₆N₂O would be at m/z = 144.22.

Visualizing the Workflow

The following diagram illustrates the key steps in the N-methylation of 2-methylpiperazine-2-methanol via the Eschweiler-Clarke reaction.

Caption: Workflow for the N-methylation of 2-methylpiperazine-2-methanol.

Alternative Method: Reductive Amination with Sodium Borohydride

An alternative to the Eschweiler-Clarke reaction is reductive amination using formaldehyde and a different reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This method is often milder and can be performed at room temperature.[3]

The general principle involves the initial formation of the iminium ion from the piperazine and formaldehyde, which is then reduced in situ by the borohydride reagent.[3]

Conclusion

The Eschweiler-Clarke reaction provides a reliable and efficient method for the N-methylation of 2-methylpiperazine-2-methanol. The protocol outlined in these application notes is a robust starting point for researchers in drug discovery and medicinal chemistry. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. Proper safety precautions are paramount when handling the reagents involved in this synthesis.

References

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).

- Eschweiler-Clarke Reaction - NROChemistry. (n.d.).

- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).

- Eschweiler–Clarke reaction - Wikipedia. (n.d.).

- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.).

- Eschweiler-Clarke reaction - YouTube. (2025, October 12).

- US2919275A - Purification of piperazine - Google Patents. (n.d.).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.).

- Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.).

- Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram - ResearchGate. (n.d.).

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.).

- Standard Operating Procedures. (n.d.).

- US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents. (n.d.).

- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. (n.d.).

- Sodium borohydride - Standard Operating Procedure. (2012, December 14).

- Sodium Borohydride SOP.docx - OSU Chemistry. (n.d.).

- CCOHS: Formaldehyde Solutions - Canadian Centre for Occupational Health and Safety. (n.d.).

- N-METHYLPIPERAZINE - Ataman Kimya. (n.d.).

- SODIUM BOROHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (n.d.).

- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (n.d.).

- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).

- CN101239957A - Synthesis method of N-methylpiperazine - Google Patents. (n.d.).

- US3154552A - Methylation of piperazines - Google Patents. (n.d.).

- (S)-1-N-Boc-2-methylpiperazine synthesis - ChemicalBook. (n.d.).

- Catalytic synthesis of N-methyl-piperazine in fixed bad reactor - ResearchGate. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Amazon S3. (n.d.).

- 1,4-Dimethylpiperazine-2,3-dione - PMC. (n.d.).

- NMR Solvent Data Chart. (n.d.).

- 2,4-dimethylpyrrole - Organic Syntheses Procedure. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents. (n.d.).

- NMR Solvent Data Chart - Gas Isotopes | Special Gases. (n.d.).

- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents. (n.d.).

Sources

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fau.edu [fau.edu]

- 14. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. nj.gov [nj.gov]

- 17. chemistry.osu.edu [chemistry.osu.edu]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. scs.illinois.edu [scs.illinois.edu]

Application Notes & Protocols: Synthesis of 1,2,4-Trimethylpiperazine via Reductive Amination

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,2,4-trimethylpiperazine, a key structural motif in medicinal chemistry. We present detailed protocols for its preparation from 2-methylpiperazine using two distinct reductive amination strategies: the classic Eschweiler-Clarke reaction and a modern approach utilizing sodium triacetoxyborohydride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and a comparative analysis of the methodologies to aid in procedural selection and optimization.

Introduction: The Significance of 1,2,4-Trimethylpiperazine

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds targeting the central nervous system, among other areas.[1][2] The substitution pattern on the piperazine ring is critical for modulating a compound's biological activity, solubility, and pharmacokinetic properties. 1,2,4-Trimethylpiperazine (CAS No. 120-85-4) is a tertiary amine building block whose synthesis is of significant interest.[3][4]

Reductive amination is a cornerstone of amine synthesis, valued for its versatility, efficiency, and control.[5] It allows for the formation of C-N bonds by reacting a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[6][7] This one-pot procedure is highly effective for the N-alkylation of secondary amines like 2-methylpiperazine and avoids the common issue of over-alkylation to quaternary ammonium salts that can occur with direct alkylation methods.[8][9]

Foundational Principles of Reductive Amination

The reductive amination process fundamentally consists of two sequential steps that are typically performed in a single reaction vessel:

-

Imine/Iminium Ion Formation: A secondary amine, such as 2-methylpiperazine, performs a nucleophilic attack on the carbonyl carbon of an aldehyde (in this case, formaldehyde). This is followed by dehydration to form a transient electrophilic species known as an iminium ion. This step is often catalyzed by mild acid.[1]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N+) of the iminium ion to a carbon-nitrogen single bond, yielding the alkylated amine.[7]

The choice of reducing agent is critical. It must be potent enough to reduce the iminium intermediate but mild enough to not significantly reduce the starting carbonyl compound, allowing for the one-pot procedure.[10]

Caption: General workflow of reductive amination for N-methylation.

Synthetic Protocol I: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and time-honored method for the exhaustive methylation of primary or secondary amines.[9][11] It uniquely uses a combination of excess formaldehyde as the carbon source and formic acid as the in-situ reducing agent.[12] The reaction is irreversible due to the formation and release of carbon dioxide gas.[9]

Mechanistic Rationale

The expertise behind this choice lies in its simplicity and effectiveness for complete methylation. The amine first reacts with formaldehyde to form an iminium ion. The formic acid then acts as a hydride donor, transferring a hydride to the electrophilic carbon of the iminium ion. This reduces the iminium ion to the methylated amine and generates carbon dioxide.[11] Using an excess of both reagents drives the reaction to completion, ensuring the methylation of both nitrogen atoms on the 2-methylpiperazine ring.

Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) must be worn at all times.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperazine (10.0 g, 0.10 mol).

-

Reagent Addition: While stirring in a fume hood, carefully add 90% formic acid (25.5 g, 0.50 mol). Follow this with the slow, portion-wise addition of 37% aqueous formaldehyde (16.2 g, 0.20 mol). The addition may be exothermic and cause gas evolution (CO₂).

-

Reaction Execution: Heat the reaction mixture to 90-100°C using an oil bath and maintain at this temperature for 8-12 hours. The completion of the reaction is often indicated by the cessation of CO₂ evolution.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully make the solution strongly alkaline (pH > 12) by the slow addition of 30% aqueous sodium hydroxide solution while cooling in an ice bath. c. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield 1,2,4-trimethylpiperazine as a colorless to pale yellow liquid.[13]

Synthetic Protocol II: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For syntheses requiring milder conditions, sodium triacetoxyborohydride (STAB) is an excellent alternative to the Eschweiler-Clarke conditions.[8] It is a selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride, does not readily reduce aldehydes or ketones, but efficiently reduces the iminium ion intermediate.[1]

Rationale for Use

The primary advantage of NaBH(OAc)₃ is its operational simplicity and mild reaction conditions, which are often conducted at room temperature. This makes it suitable for substrates that may be sensitive to the high temperatures and strongly acidic/basic conditions of the Eschweiler-Clarke reaction. The reaction can be performed in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure. Appropriate personal protective equipment (PPE) must be worn at all times.

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylpiperazine (10.0 g, 0.10 mol) in 100 mL of anhydrous dichloromethane.

-

Carbonyl Addition: Add 37% aqueous formaldehyde (17.8 g, 0.22 mol). Stir the mixture vigorously for 30-60 minutes at room temperature to pre-form the iminium intermediates.

-

Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (50.8 g, 0.24 mol). Note: The addition may cause slight effervescence.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Isolation: a. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. e. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by fractional distillation or column chromatography on silica gel to obtain pure 1,2,4-trimethylpiperazine.

Comparative Analysis and Data

The choice between these two protocols depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment.

| Parameter | Protocol I: Eschweiler-Clarke | Protocol II: NaBH(OAc)₃ Method |

| Reducing Agent | Formic Acid | Sodium Triacetoxyborohydride |

| Carbon Source | Formaldehyde | Formaldehyde |

| Solvent | None (Formic acid acts as solvent) | Dichloromethane (DCM) / DCE |

| Temperature | 90-100°C | Room Temperature |

| Reaction Time | 8-12 hours | 12-24 hours |

| Work-up | Requires strong base neutralization | Requires aqueous quench (NaHCO₃) |

| Pros | Inexpensive reagents, high atom economy, suitable for large scale.[14] | Mild conditions, high selectivity, simple work-up.[1][8] |

| Cons | High temperature, strong acid/base, potential for side reactions.[15] | More expensive reagent, requires anhydrous solvent. |

Physicochemical Properties of 1,2,4-Trimethylpiperazine: [3][4]

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 120-85-4 |

Experimental Workflow Overview

Caption: Generalized experimental workflow for the synthesis.

Conclusion

The synthesis of 1,2,4-trimethylpiperazine can be reliably achieved through reductive amination of 2-methylpiperazine. The Eschweiler-Clarke reaction offers a cost-effective and powerful method suitable for large-scale production, while the use of sodium triacetoxyborohydride provides a milder and highly selective alternative for laboratory-scale synthesis. The protocols and insights provided herein are designed to empower researchers to make informed decisions and successfully execute the synthesis of this valuable chemical intermediate.

References

- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnHuGLZeOIMGfwk_xHmUX1jSqbecrkKtXnhO00y_FN8p1MRHetJc55VCzbwsZn2UIj2FxYQ1s0_5-9R-uuSBWAoY2GmwNJpJouh52zLQO5ATy_utVhSHNhPYstDzRz8MC3RFSVSkkwpUnWs35qYFT2avmBoadbByKdhna3mhm0rfwapY7EPfTp1vCt5c4kBLIHvYwuyXq-RAczlZ8xKtoR14SxT6L-zl-Kg2JJbAhLX4gVgM_GZXfGgmW1yhl2OwuqXa6Ev0KvsTN0eg==]

- ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGliuJcQiUVO3G7LRLk6AfLbwZrFTv506ipAljrcFyN1ZrCls-t2CQPFFyB8GssaVfy59XzxsZ0IHMoSlsKkGkxfZHO6RfJUeYdtnbWjso6WkNRyIfkjHPTS6djDJeiBbF6lm_NmLY=]

- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEt_XoD8j4dS3PPbrXkvIj7DVOV5Rzm70VyEOGN1RDtmCrZ-QWdITLS2qbdGHacYtjMujrpF3McBRa1ApM3DtrsULp_bIX8y3Dz0UDT8BDhTsMgLCGn_8hTt_H-smB7Q24D0MDM36RaITJ4iD94YuZFEeEuyPyaTPvwXRJ6Byl8VAMj_Sq4GiVzuqHxTFKceBjHSWW4oXQ6oGbUoyZHENYf7oj3VLZwyQO6UdFVR60Zi40mkSyjZ6DDwKorRewCJf8vO-NYjJEx5oDMavRFjuTmc4=]

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUuE2uLuYZfz8VrazOD8QMiSOjHwJZrRxyThDxR89kFV8-3r6kfe-dWxYjauOECejkeTHE32365puZ74vOuo5Lg-ZBf96v3OiDF3D1zhCuwYmbG-F9N3v_lp8w9JmenutANkxinIncVkTcQ3JacyPwvrMoKAnNwYdiliONgl0XKKjnRsDj-sZOo2yhjPvf3xDizkU9DZ1Plb1wmBvpyjroig==]

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvIFFnlxez5h2PEjT9LHlkYd1G-jcSAuTuLwjn50hzxvg3Chu8L8tq3Da4JMYGWPn6KKW-E6qPbuf1A_IVe02tiF2jogl2Qrm_68D60flOekoqQk4H_UroYIXIVbzmPJiWiC-kPGcuSY2Tcegfrfn0zmHoec6dJG59SFUgzTpds34=]

- ChemicalBook. (n.d.). N,N'-Dimethylpiperazine. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAuzFxYp6hhjR5InO5xnn567fOTrc07xsZzcm7AAYzMTOv9Kj-SBvd0NSr2w49MM67vZlPfoQJ6AJkxuNApKFC6Or8OTUKuoxu56Mqd96JEw2-pgzJ3LaC1VBnPszAbgyST2enc5IILRwqmjoYCiG2kV1Rs8j7-FOjhjDg8-qpSA==]

- Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTchJvdJVZuXr7qCeUOqkpP7rEBlxG7kLkL9U94FT5Hfu-MfLqEY6NWdpfzJ1Rmwlox_vhpHhi1uWrLFWIZVVvFJ2y_gRwggNrzUjDvA3KfDTgIVZC403hC9eWzpzQGZ29JTMF6MRvEroxsjh00Q==]

- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJk6-9zr0E81sYqzG0UkIHTgsjP4oOe7ohUNYotVwwrVfOodpyNxSFv-vYB_TAoW4YupFGx5IMwCLOENAEnVBG6Ax0-YsMYgEJrwwOiK1ql4ckhmTyHwgt1AolY5dCtPfzrnxtvs-BMqZ6]

- ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine... [Image]. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQCj4GarGLGGhjNBvy-_ugCwQia088ps8UIUlTDPdjxxHK6PVQqgIhVPNpIe4knWVK9s179s2ayTeF4R5y6DnHqhQzc1fizAnZpQlKHN6sEp3UuwrAn0py0wnroNvsDBVsZcnMLM-MaxPiXg-l_aM5OZcsslhwxLItXxL84odf5M6FPmHaXUBHse2_JJ4vIPliiD1NvBH_sGqPAJI7pl6Bb28T2JPj5ZNlrpyLdQEQXbInfMB4IM9UVeR17NDf1pKk73TIfaAJ]

- Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsnGbZMOQGufMJ6Ec1r4IeUj_hAltyHd_2I4zlthvG-zLLyjyE0dCdJj5BHpQoqO8Q_eGMtqtVEoR5JIPwV-rGWl6Py-3bJFfpOFfBPwR2D9y0vSTQdyPs-JsBLRIt62_XvlpI1I0=]

- Acta Poloniae Pharmaceutica. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXH1emnrx-NM57mx9ORVOP3CYb7R1MxwoYULaCRj73ANAQRTvkwyPjrmnMNhKwYY4e_yu6Yiu8T1tQ_CITCIxHmk1WRxl5M81LueWKDVhbyJwAgYgb_ZcpTeL4b-asx1282ciQ]

- Molecules. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [https://vertexaisearch.cloud.google.

- Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYTUKPkuEwE4N-8-lzeU_YnFfzv2swIsUes8HZ15LBwEUpLigo4It59r1Pfmbz3oKzU4oCxVd2yazclGMMqp-iacs3om4O2QlBtGJvK1OYKhtEPyITccLgIM8SptKGiTsbHBTXMgiU8RjO0hwR5Evmw9fQX8HfGgQZjTQ=]

- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Image]. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuhI_wGT_rJ8Ec7fI-g9QnvRKRenaGZUASuYQGVSyuVy7D9t09f6YhfDCKjQ05GPd3PKVjMNz8Iy2l508PlkdJPGoDQuvAnQKQcJaUGtOfBLD605hppAYXGxKwIAdoumTzgLAWgHfE-YlpZkse0sPjlij6kkYdsYVmZx8scB4Vi9d-flBE7G74N_QgixplBFFTqRfDHSAN40MDxSPg_0GX3TU941Nn086JPJauJ_NuNsNsRo=]

- European Patent Office. (1991). EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ0VDsZQd9JSDWuguKxjJV_BwkJZE7XrVW0VyoS6XevvoS1ZxvZvN-P943z-5Nhb9pd8lrsJS4ZkHnJKehAIe8UoVS2NyZHjyLU-CiXFVe2XjPwOYxnwMzOy5ohDlm0up8aJBDhQr1CUQByw==]

- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJunByDh84OStVM1PNhNGT8xQP0j3ngpcnPOZ4FrFJrFYndMnVmPMrdn2DHnNmWn1r2fOKTEwNC-j7FJ7DNjstglc0TkUFLXeptRyd4GP6DUieBg51floCZf32ac0njkWDgSiMINfvzP8J]

- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwomJw0cjNVDSIRF48zvtYV0zxsSjgHSpFf98FttIKPqwVg1gdRZTEeA9T5MxQ7J6pk-NezakTa3vOMJkB1fJxsUNo1rJMxWkvW3lfRQT7C5BVsXBgnH65LngaR6DCD_LxEkS0zAWgjzSvMAfrltHfc_zYidvoGgESmdCy]

- Molecules. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_vsfZ3507VqWbVYPs6w2uyGRyOh46Lzzm4r1-0IuvVfuiRbPEjajbTNiYeIGgUZxSyRJe5KlYm-w522yjqDUvbP0RYXNHGMWwsW21P10Lt9GU8VwqeHPgp6ikXVZkY08z6oxLyCD5FoOMmzQc]

- PrepChem.com. (n.d.). Synthesis of 1,4-dimethylpiperazine. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl4MYCuUGf2hTGeoHzxxI8901VeVdaUz_zdEOZocsHvpQ_1gtrxZzxizVBTfEbFRVcQYKb3lNwHfQy-6DXsc2GbYSm3wmRJGr0ShoRRSw23HBvw5N_SvVE4pPJIloQtlJJJjBfd4VN]

- ChemBK. (2024). N,N'-Dimethylpiperazine. Retrieved from ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbbDwzvSWg3_ztnzJs8LXYLRuThlKKjER6_Detq5gltU0l3Fu7VD3eNfWjtpugM4A10PpR93CBWVpFWgoWhRB32-phMFaJ6KoAFr1TjV4vfDHK0whN_NAbTOyEo9F6WjE-IWacZv7uVQ_Pej8CK9ad0g==]

- ChemicalBook. (n.d.). 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXI4WiZrD9AuOOeywewaNLv_RJJejNkJiJ3jUgYV0XHYYi9bgWr1BoygNP9YCJDPxSF_RbhXCaOCl4IWnqxd26NDJLqfjtuGJ04zPneP92bFNoqc7PonSwKR_z-TXX6hp2EkEz70Qwk__O3igobj5P-2Y48WBVN_3M7Lm_ktrSe1laFA5r_gfArTAn]

- Chem-Impex. (n.d.). N,N'-Dimethylpiperazine. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5TRtGPqP4vf8C9RIJzrSEHGg-V36yrc660898dfOSVgbOJKI6dwl65M1OgdEqDSr-otea1Chfdy6SsVAQtLPH9UMsU5-knvdgYgi7gux6Fo49Zxdqc1L4mVxbHpYKsmmF3Ts=]

- ChemicalBook. (n.d.). 2,5-Dimethylpiperazine synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0rSxH3zhZbEsDDK4DughlAjjivdOTfQZh2KC6u5ylj3fy9O9hvHj_Qp5LOE50dOQG1WQmWQFXXdbsfgKLLkxDJ8louy7SYZ5Ha2g0iXj-x-3tQegFzLcSiPSQ65elJyZpZvfZk8Ks00iHpUsS9f9dfBzi31GIrgwuoIQ4]

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8CrkRaP6eg70Pyi0hXBNctzg3-fQ0nyDQeyppOz3-r9AIfzyxDXgLt-H_p2TUC_j3NBRS2hxXLvfZ6t7rceRdbVzJ0kRw4BmyWTrYR9wXV15qzlRTNvmW6mC6bh1pWc_7i-pN7dq-w5VVuE-cryrY2cWP9WVxBuxa99fIUz-TLczwbBI=]

- Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNJuNhI8dEWN25dXzbAlPwB6ch3ubMs6zwx0ngEUNEePLqcEjX9tz1ef8gzL6l7NyFnhIidY60zx2whB4aPf7GZlXALF4L4N4tmujk4-oPuRmZ5RTz6omMLwn0JiFWQh0BOgtuUD8iM4HZg6ae8h5mCEzUEtORKPsdbfn8qZ6usJsA8VmZMJh3Dn-g9G44SnehKtvPhu1QeQ==]

- Angewandte Chemie. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ByndY7CuKRKd_yC2qedmuwpQjwcx0ki8ZUr35mnpEdxAnKJmplt1T0hM2NVS0tn651s9gy2yUhd9QjfBusErF7mtHmNPJJ_oVrWa0pfiU-g8AYtElumBQfY=]

- Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWNemmOneOc0o1QHLJycIXFjt85sGsh0hsUWeZ3NA7RVGMInkaLz9VVIu8FEuZwy3qgE_08tTEdBf_1amFO2B_U3x1vzJF_-YzTjY2H5CRwxVaCDTNS-NXTVHjceIgakWRL7W8GDtlHz4h5jQ1RJZVJRFp8lEhxc3UWQ==]

- ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkKSoMLJlW90_fYITZeARc8E42jGaZVrMVdcuoK9rEnX-Cswc3tijQy9TXAbdjCKW6pxXVIj4TWwm34bkfJ66Pd7cNY0o-2blIpIoc9oJnJ0S-eBzjPbuZev_-9USULpUv_w24hOvYMCOqzbKrE-nciTeJa5wck-7ihBnIUkioyGi3y7HEhG1-61SK5Y-ZUtl7pvvIfdwo6SvMPGivILzz_hrmup4j3neR3EKEymRI2aKdml3m0IgYhGxlSpI9Cllkxd13gU4Xuy7YnF759Ucrki8gj-Wofy5IMNWf5NzWbPlVN3-hKHVVqMmjxwtfR-yrlaNdZ55rUQQ=]

- Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG50wqq9bIvmKyInyEgjqoWSFZ4hWeiGHpqnx0laD3H8zcE4PKF1IktkZqbKQguSDWZYmxNox2XSFzyY-h5wjNdTrBkVgKqMRIJmABnE3unbxz4PbGjqcvt5F43q12-WnoUKBaA]

- NIST. (n.d.). Piperazine, 1,2,4-trimethyl-. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp1JMXTaKOasvPVXoSyFCq86W36qbQMV-XkAy_9sNk0fhbS5ExbemVux5EBpoddSaspNACh4dJ0MdqiGqqLJtU9giAYu9dEL_DS2M3jVsdl3kfFn7u1LgG6aTz6qz8Fig1XSxg2ujjitmTFbJIOltDChOz8UiFoidtYiGCv7LtdYDGExYticARvuKRmwPKzaU14GFEw0DVbE0=]

- PubChem. (n.d.). 1,2,4-Trimethylpiperazine. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGn5YCbx_DVv-bHPQyl71B3Kn5bqVyWfjRk7psCZCL_jrf0NvPa6lXUmWICXEYBloNWe5t60lM8D5euIbVjhMJOBlBSdB6esm0_MYZTFoNJ-XTXNk87fxiK7SY3nXzh5kabUy_iKbQXy332ck5efmCXcop76C74lNuayH2Vo=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine, 1,2,4-trimethyl- [webbook.nist.gov]

- 4. 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N,N'-Dimethylpiperazine | 106-58-1 [chemicalbook.com]

- 14. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 15. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

Stereoselective synthesis of (R)-(1,2,4-Trimethylpiperazin-2-yl)methanol

An In-depth Technical Guide to the Stereoselective Synthesis of (R)-(1,2,4-Trimethylpiperazin-2-yl)methanol

Part 1: Introduction & Retrosynthetic Analysis

1.1 Target Molecule Profile

-

Compound Name: (R)-(1,2,4-Trimethylpiperazin-2-yl)methanol

-

CAS Number: 2954725-95-0 (Representative/Generic)

-

Molecular Formula: C9H20N2O

-

Key Structural Feature: A quaternary chiral center at the C2 position containing both a methyl and a hydroxymethyl group. This motif is a critical pharmacophore in next-generation antibiotics (e.g., pleuromutilin derivatives like Lefamulin) and kinase inhibitors, serving to lock the piperazine ring into a specific conformation that enhances binding affinity.

1.2 Synthetic Challenge The primary challenge lies in constructing the quaternary stereocenter at C2 with high enantiomeric excess (ee). Direct alkylation of a pre-formed piperazine ring typically yields racemic mixtures and requires difficult resolution. Therefore, a chiral pool approach starting from an optically pure amino acid precursor is the most reliable strategy for maintaining stereochemical integrity.

1.3 Retrosynthetic Strategy The synthesis is designed via a Diketopiperazine (DKP) Intermediate Route . This pathway locks the stereochemistry early in the sequence using a cyclic diamide, which is then globally reduced to the final piperazine core.

-

Disconnection: The C2-C3 and C5-C6 bonds are formed via cyclization.

-

Precursor: (R)-2-Methylserine methyl ester (provides the quaternary chiral center).

-

Linker: Chloroacetyl chloride (provides the C5-C6 fragment).

-

Nitrogen Source: Methylamine (provides the N4-methyl group).

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Preparation & Cyclization

Objective: Synthesize the diketopiperazine intermediate (R)-3-(hydroxymethyl)-1,3-dimethylpiperazine-2,5-dione.

Step 1: N-Acylation

-

Reagents: (R)-2-Methylserine methyl ester hydrochloride (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Suspend (R)-2-Methylserine methyl ester HCl in DCM at 0°C under nitrogen.

-

Add TEA dropwise to free the amine.

-

Slowly add Chloroacetyl chloride over 30 minutes, maintaining temperature <5°C to favor N-acylation over O-acylation.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Checkpoint: TLC/LC-MS should show conversion to the N-(2-chloroacetyl) intermediate.

-

Note: Minor O-acylation is reversible in the next step.

-

Step 2: Cyclization with Methylamine

-

Reagents: Methylamine (33% in EtOH or 2M in THF, 5.0 eq), Sodium Iodide (catalytic, 0.1 eq).

-

Procedure:

-

Cool the reaction mixture from Step 1 to 0°C.

-

Add the Methylamine solution.[1] The excess base drives the displacement of the chloride (SN2) and the subsequent intramolecular cyclization (aminolysis of the ester).

-

Add catalytic NaI to accelerate the chloride displacement (Finkelstein-like activation).

-

Stir at RT for 16 hours.

-

Workup: Concentrate in vacuo. Redissolve in 10% MeOH/DCM and filter off salts. Purify via flash chromatography (SiO2, DCM/MeOH gradient).

-

Product: (R)-3-(hydroxymethyl)-1,3-dimethylpiperazine-2,5-dione.

-

Phase 2: Global Reduction & Final Methylation

Objective: Convert the diketopiperazine to the piperazine core and install the final N-methyl group.

Step 3: Global Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq), THF (anhydrous).

-

Procedure:

-

Prepare a slurry of LiAlH4 in anhydrous THF at 0°C.

-

Add the DKP from Step 2 (dissolved in THF) dropwise. Caution: Exothermic gas evolution.

-

Heat to reflux for 12–24 hours to ensure complete reduction of both amide carbonyls.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH), then 15% NaOH (1x), then water (3x).

-

Filter the granular precipitate. Dry the filtrate (Na2SO4) and concentrate.

-

Intermediate: (R)-1,2-dimethyl-2-(hydroxymethyl)piperazine.

-

Step 4: N1-Methylation (Eschweiler-Clarke)

-

Reagents: Formaldehyde (37% aq, 5.0 eq), Formic Acid (10.0 eq).

-

Procedure:

-

Dissolve the intermediate in Formic acid.

-

Add Formaldehyde solution.[2]

-

Heat to reflux (90–100°C) for 4–6 hours. The CO2 evolution indicates reaction progress.

-

Workup: Cool to RT. Basify to pH >12 with NaOH. Extract with DCM (3x).

-

Purification: Distillation (high vacuum) or Column Chromatography (DCM/MeOH/NH4OH).

-

Part 3: Reaction Scheme & Logic (Graphviz)

Caption: Stereoselective synthesis pathway via Diketopiperazine (DKP) intermediate.

Part 4: Data & Quality Control

Process Parameters Table

| Step | Reaction Type | Key Reagents | Critical Parameter | Expected Yield |

| 1 | N-Acylation | ClCH2COCl, TEA | Temp < 5°C (Selectivity) | >90% |

| 2 | Cyclization | MeNH2, NaI | Excess Amine (Drive Eq.) | 75-85% |

| 3 | Reduction | LiAlH4, THF | Anhydrous, Reflux | 60-70% |

| 4 | Methylation | HCHO, HCOOH | pH > 12 during workup | 85-90% |

Quality Control Specifications

-

Chiral HPLC: Chiralpak IC or AD-H column. Mobile phase: Hexane/EtOH/DEA. Target ee > 98%.

-

NMR Validation (1H, 500 MHz, CDCl3):

-

Quaternary Methyl: Singlet ~1.0 ppm (3H).

-

N-Methyls: Two singlets ~2.2–2.3 ppm (3H each).

-

Hydroxymethyl: AB system or doublet ~3.4 ppm (2H).

-

-

Mass Spectrometry: ESI+ [M+H] = 159.15.

Part 5: Safety & Handling

-

Chloroacetyl Chloride: Highly corrosive and lachrymator. Handle in a fume hood.

-

Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use dry quenching methods (Fieser workup) under inert gas.

-

Methylamine: Toxic gas/liquid. Ensure proper ventilation.

References

-

Felder, E., et al. (1960).[3] "Resolution of racemic piperazine-2-carboxylic acid." Helvetica Chimica Acta, 43, 888. (Foundational work on piperazine-2-carboxylic acid derivatives).

-

Sollis, S. L. (2005). "Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines." Journal of Organic Chemistry, 70(12), 4735–4740. (Protocol for DKP formation).

-

BenchChem. (2025).[3] "Methyl piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity." Technical Guide. (General piperazine synthesis context).

-

ChemicalBook. (2024). "(R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis." (Analogous reduction protocols).

Sources

Technical Support Hub: Solubility Optimization for Trimethylpiperazine Derivatives

Ticket ID: TMP-SOLV-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting solubility profiles in organic media for purification and analysis.[1]

Executive Summary & Diagnostic Logic

User Issue: "My trimethylpiperazine (TMP) derivative is not dissolving in standard organic solvents (DCM, Toluene, THF), or it is 'oiling out' during crystallization."

Root Cause Analysis: Trimethylpiperazine scaffolds present a unique solubility paradox. The lipophilic methyl groups suggest organic solubility, but the two nitrogen centers (pKa ≈ 9.0 and 5.0) create high polarity and hydrogen-bonding potential.[1] Most solubility failures stem from three specific mechanisms:

-

Unintended Salt Formation: The basic nitrogens rapidly scavenge atmospheric

(forming carbamates/carbonates) or residual acids, creating ionic species insoluble in non-polar media.[1] -

Crystal Lattice Energy: High-melting-point derivatives often have lattice energies that exceed the solvation energy provided by aprotic solvents like DCM.[1]

-

The "Oiling Out" Phenomenon: In mid-polarity solvents, the compound forms a liquid-liquid phase separation rather than nucleating crystals.[1]

Diagnostic Workflow (Interactive)

Before attempting a new solvent, run your sample through this logic gate to identify the physical state of your material.

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes indicate decision points; Red nodes indicate chemical transformation issues.

Technical Solutions & Protocols

Issue 1: The "Insoluble Solid" (Salt vs. Free Base)

Symptom: The solid refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate, despite the structure suggesting it should. Mechanism: Piperazines are "CO2 sponges."[1] If your sample was dried in air, it likely formed a piperazinium carbonate salt, which is ionic and insoluble in organic solvents [1].

Protocol A: The "Free-Base" Regeneration System Do not just add base to the organic solvent.[1] You must break the ionic lattice in an aqueous phase.

-

Dissolution: Suspend the insoluble solid in water (or 1M HCl if stubborn).[1]

-

Basification: Adjust pH to >12 using 5M NaOH. Note: Use inorganic base; organic bases like TEA may not displace the carbonate effectively.

-

Extraction: Extract 3x with DCM containing 5% Methanol .

-

Drying: Dry over

(avoid

Issue 2: "Oiling Out" During Crystallization

Symptom: Upon cooling or adding anti-solvent, the product separates as a sticky gum instead of crystals. Mechanism: The derivative is entering the "miscibility gap" where the energy to form a crystal lattice is higher than the energy to remain as an amorphous liquid.

Protocol C: The Dual-Solvent Titration Use a thermodynamic "push-pull" system using Hansen Solubility Parameters (HSP).[1]

| Solvent Role | Recommended Solvent | Function |

| Good Solvent | Isopropyl Alcohol (IPA) or Ethanol | Solvates the polar amine core.[1] |

| Anti-Solvent | Heptane (Not Hexane) | Forces aggregation of lipophilic tails.[1] |

Step-by-Step:

-

Dissolve crude material in minimal hot IPA (

). -

Add Heptane dropwise until persistent cloudiness appears.[1]

-

Critical Step: Add one drop of IPA to clear the solution.

-

Wrap the flask in foil and allow to cool to Room Temp slowly (over 4 hours).

-

Expert Tip: If oiling occurs, re-heat and add a "seed crystal."[1] If no seed exists, scratch the glass; the surface defects lower the nucleation energy barrier.

Issue 3: The DCM Reactivity Risk

Symptom: Product dissolves in DCM but precipitates a white solid after 24 hours.[1] Mechanism: DCM is not inert.[1] It reacts with secondary amines (like piperazine precursors) to form chloromethyl ammonium salts (N-alkylation) over time [3].[1] Solution:

-

Immediate: Switch to Chloroform (stabilized with amylene) or THF for long-term storage.[1]

-

Verification: Check the precipitate.[1] If it is water-soluble and acidic, it is likely the hydrochloride or alkylated salt.[1]

Solvent Compatibility Matrix

Use this table to select the correct solvent based on the functional state of your TMP derivative.

| Solvent System | Suitability | Mechanism / Notes |

| DCM / MeOH (9:1) | Excellent | Best for chromatography.[1] MeOH disrupts H-bonds; DCM solvates lipophilic groups.[1] |